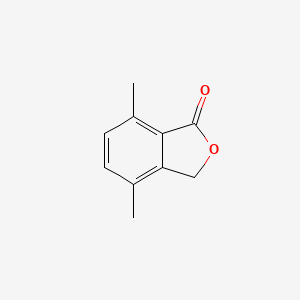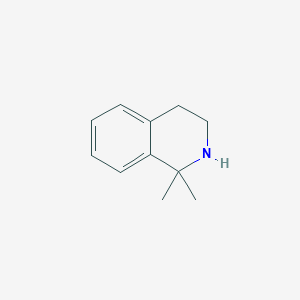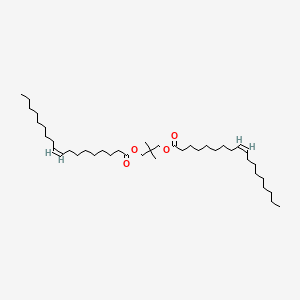
Neopentyl glycol dioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neopentyl glycol dioleate is an organic compound with the molecular formula C41H76O4. It is an ester derived from neopentyl glycol and oleic acid. This compound is known for its use in various industrial applications, particularly in the formulation of lubricants, plasticizers, and cosmetics due to its excellent stability and performance characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neopentyl glycol dioleate is synthesized through the esterification reaction between neopentyl glycol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the esterification reaction. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Neopentyl glycol dioleate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol or acid.
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), heat, and reflux conditions.
Hydrolysis: Base catalysts (e.g., sodium hydroxide) or acid catalysts (e.g., hydrochloric acid) under aqueous conditions.
Transesterification: Alcohols (e.g., methanol, ethanol) and base catalysts (e.g., sodium methoxide).
Major Products Formed:
Esterification: this compound and water.
Hydrolysis: Neopentyl glycol and oleic acid.
Transesterification: New esters and neopentyl glycol.
Applications De Recherche Scientifique
Neopentyl glycol dioleate finds applications in various scientific research fields:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in the formulation of biocompatible lubricants for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Widely used in the cosmetics industry as an emollient and skin-conditioning agent.
Mécanisme D'action
The mechanism of action of neopentyl glycol dioleate is primarily related to its chemical structure and properties. As an ester, it provides excellent lubrication and stability, reducing friction and wear in mechanical systems. In biological applications, its biocompatibility and non-toxic nature make it suitable for use in medical devices and drug delivery systems. The molecular targets and pathways involved are largely dependent on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Neopentyl glycol dilaurate: Another ester of neopentyl glycol, used in similar applications as neopentyl glycol dioleate.
Trimethylolpropane trioleate: A triester used in high-performance lubricants and plasticizers.
Pentaerythritol tetraoleate: A tetraester known for its use in synthetic lubricants and hydraulic fluids.
Uniqueness: this compound is unique due to its specific combination of neopentyl glycol and oleic acid, which imparts excellent thermal stability, low volatility, and high lubricity. These properties make it particularly suitable for high-temperature and high-stress applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
42222-50-4 |
|---|---|
Formule moléculaire |
C41H76O4 |
Poids moléculaire |
633.0 g/mol |
Nom IUPAC |
(2,2-dimethyl-3-octadec-9-enoyloxypropyl) octadec-9-enoate |
InChI |
InChI=1S/C41H76O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(42)44-37-41(3,4)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22H,5-18,23-38H2,1-4H3 |
Clé InChI |
AMZKGJLFYCZDMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC=CCCCCCCCC |
Description physique |
Liquid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


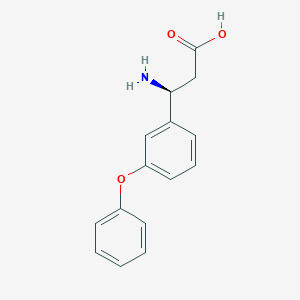

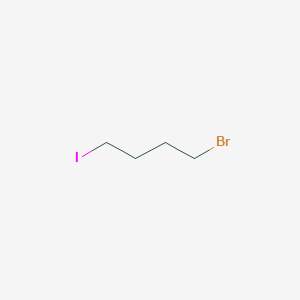
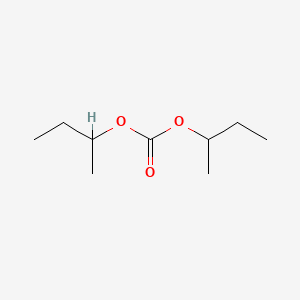
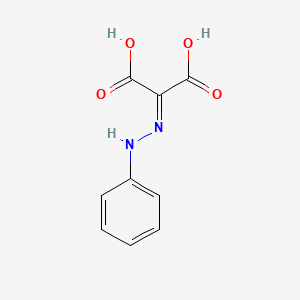
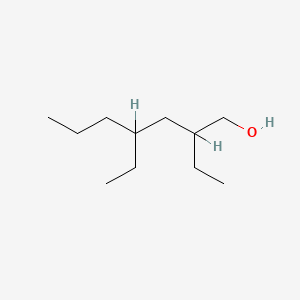
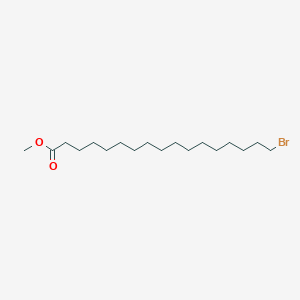
![8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1596231.png)



